molecular formula C28H33BrN4O2 B304196 N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304196
M. Wt: 537.5 g/mol
InChI Key: HCNCCZSHZRIWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTC is a quinolinecarboxamide derivative and has been found to have unique biochemical and physiological effects, making it a promising candidate for research in various fields.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist for the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of glutamate-mediated excitatory neurotransmission, which is essential for the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have unique biochemical and physiological effects, making it a promising candidate for research in various fields. In addition to its role as an NMDA receptor antagonist, N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise and targeted manipulation of glutamate-mediated neurotransmission, which is essential for the regulation of synaptic plasticity and learning and memory processes. However, one of the limitations of using N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potential toxicity and adverse effects on other neurotransmitter systems, which may limit its use in certain experimental paradigms.

Future Directions

There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its anti-inflammatory and antioxidant properties and their potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and its potential effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-(diethylamino)benzaldehyde, followed by the addition of 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid and subsequent reduction with sodium borohydride. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of its main applications is in the field of neuroscience, where it has been found to act as a potent and selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial component in the regulation of synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Product Name

N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C28H33BrN4O2

Molecular Weight

537.5 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C28H33BrN4O2/c1-6-33(7-2)20-11-8-18(9-12-20)25-24(27(35)32-23-13-10-19(29)16-30-23)17(3)31-21-14-28(4,5)15-22(34)26(21)25/h8-13,16,25,31H,6-7,14-15H2,1-5H3,(H,30,32,35)

InChI Key

HCNCCZSHZRIWIN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.